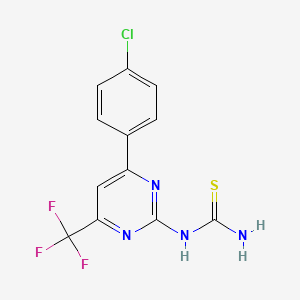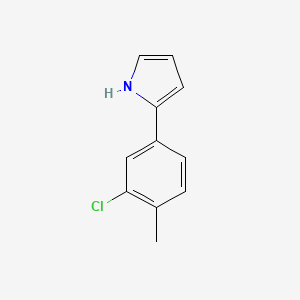
2-(3-Chloro-4-methylphenyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-4-methylphenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a methyl substituent on the phenyl ring attached to the pyrrole core. Pyrroles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this specific compound, the starting materials could include 3-chloro-4-methylbenzaldehyde and a suitable amine under acidic conditions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chloro-4-methylphenyl is coupled with a pyrrole derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
2-(3-Chloro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under suitable conditions.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Pyrrolinones and other oxidized derivatives.
Reduction: 2-(4-Methylphenyl)pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
科学的研究の応用
2-(3-Chloro-4-methylphenyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive pyrrole derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
2-Phenylpyrrole: Lacks the chloro and methyl substituents, resulting in different chemical and biological properties.
2-(3-Chlorophenyl)pyrrole: Similar but lacks the methyl group, which can affect its reactivity and biological activity.
2-(4-Methylphenyl)pyrrole: Similar but lacks the chloro group, influencing its chemical behavior and applications.
Uniqueness
2-(3-Chloro-4-methylphenyl)pyrrole is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
2-(3-chloro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3 |
InChIキー |
VLNUAAJCZNYQLN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


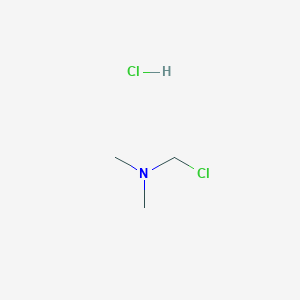
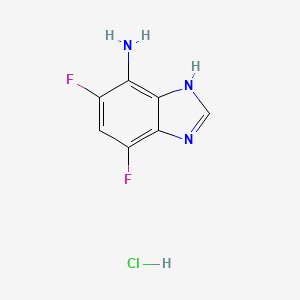
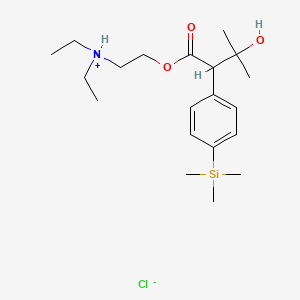
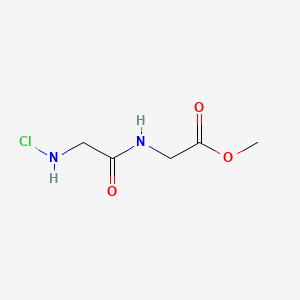
![tert-butyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate](/img/structure/B13729409.png)
![2-phenylImidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13729421.png)

![(15S)-15-Methyl-14-oxotetracyclo[8.7.0.0(2),7.0(1)(1),(1)5]-heptadeca-2,4,6,9-tetraen-5-yl acetate](/img/structure/B13729434.png)
![7-O-Tert-butyl 2-O-methyl (1S,4R)-3-oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B13729445.png)

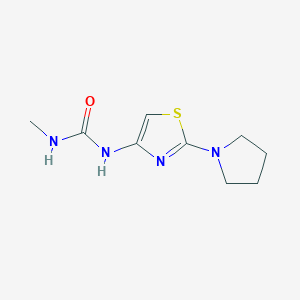
![benzyl-(3-morpholin-4-ium-4-ylpropyl)-[2-oxo-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]azanium;dichloride](/img/structure/B13729472.png)
